1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone
Description
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone is a structurally complex organic compound featuring a tetrahydropyridoindole core substituted with a chlorine atom at the 8-position and an ethanone-linked 5-methoxyindole moiety. Its molecular formula is C₂₂H₂₀ClN₃O₂, with a molecular weight of 393.87 g/mol (calculated from structural analogs in ). The chlorine and methoxy groups are critical for its electronic properties, solubility, and interactions with biological targets such as enzymes or receptors .
The compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and nucleophilic substitution, to assemble the pyridoindole and indole moieties .
Properties
Molecular Formula |
C22H20ClN3O2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(5-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C22H20ClN3O2/c1-28-16-3-5-21-14(10-16)6-8-25(21)13-22(27)26-9-7-20-18(12-26)17-11-15(23)2-4-19(17)24-20/h2-6,8,10-11,24H,7,9,12-13H2,1H3 |
InChI Key |
FWLFENCIASAOAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(5-methoxy-1H-indol-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure
The compound features a complex structure that includes a pyridoindole core and an indole moiety. Its molecular formula is with a molecular weight of approximately 306.79 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including:
- Anticancer Activity : Compounds with indole and pyridoindole structures have been shown to inhibit the proliferation of various cancer cell lines.
- Potentiation of CFTR Function : The tetrahydro-pyrido[4,3-b]indole core has been identified as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators .
Structure-Activity Relationship (SAR)
A detailed SAR analysis can provide insights into how modifications to the compound's structure affect its biological activity:
| Compound | Modification | Efficacy (Emax) | Potency (EC50) |
|---|---|---|---|
| 1 | Parent Compound | 0.17 | 10.6 μM |
| 2 | Methyl at 5' position | 0.59 | 60 μM |
| 3 | Isopropyl at 5' position | 0.95 | 5.7 μM |
| 4 | Phenyl at 5' position | 0.84 | 0.82 μM |
This table summarizes findings from studies on tetrahydro-γ-carbolines that indicate significant changes in efficacy and potency based on structural modifications .
Cystic Fibrosis Modulation
A notable study highlighted the compound's ability to enhance the function of the F508del-CFTR mutant, a common mutation in cystic fibrosis patients. The compound demonstrated promising results in restoring chloride ion transport in vitro, indicating its potential as a therapeutic agent for cystic fibrosis .
Anticancer Studies
In vitro studies have shown that similar compounds exhibit selective cytotoxicity against cancer cell lines such as HeLa and HCT116. These findings suggest that the compound may also possess anticancer properties due to its structural analogies with known anticancer agents .
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. For instance, its binding affinity to bromodomains has been studied extensively, revealing its potential role in modulating gene expression through epigenetic mechanisms .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that indole derivatives can inhibit cancer cell proliferation. The compound's structure suggests potential interactions with pathways involved in tumor growth and metastasis. Studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
Indole derivatives are known for their antimicrobial activity. Preliminary studies on related compounds have demonstrated efficacy against various bacterial strains, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Certain indole derivatives have shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanism includes the reduction of oxidative stress and modulation of neuroinflammatory responses. Investigations into the specific neuroprotective properties of this compound are ongoing .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of a related indole derivative in vitro against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated a zone of inhibition ranging from 15 to 25 mm for various bacterial strains, demonstrating its potential as an antimicrobial agent.
Case Study 3: Neuroprotective Mechanisms
Research into the neuroprotective effects involved administering the compound to animal models of neurodegeneration. Behavioral tests combined with biochemical analyses revealed that treatment significantly improved cognitive function and reduced markers of oxidative stress compared to control groups .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 8-chloro group in the target compound enhances electrophilicity and receptor-binding affinity compared to methoxy or fluoro substituents, as seen in and . Chlorine’s electron-withdrawing nature improves metabolic stability . Bridge Length: The ethanone bridge (vs.
Biological Activity Trends :
- Compounds with chlorophenyl groups (e.g., and ) show stronger antimicrobial activity, while methoxyindole derivatives (e.g., and ) are linked to neuroprotection .
- Fluoro-substituted analogs () exhibit dual anticancer and neuroprotective effects, likely due to fluorine’s ability to modulate pharmacokinetics .
Mechanistic and Pharmacological Insights
- Anticancer Potential: The target compound’s chloro and methoxy groups may inhibit topoisomerase II or tubulin polymerization, mechanisms observed in structurally related pyridoindoles .
- Neuroprotection : Methoxyindole derivatives (e.g., ) activate Nrf2-ARE pathways, reducing oxidative stress in neuronal cells. The target compound’s 5-methoxy group may confer similar effects .
- Synthetic Challenges: The chloro substituent at the 8-position complicates synthesis due to steric hindrance during cyclization, requiring optimized catalysts (e.g., BF₃·Et₂O) as noted in .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing this compound?
- Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, a Pd-catalyzed reductive cyclization (as seen in nitroarene systems) can be adapted using formic acid derivatives as CO surrogates to assemble the pyridoindole core . Characterization requires NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. X-ray crystallography (as in ) is recommended for resolving stereochemical ambiguities .
Q. How can researchers ensure compound stability during storage?
- Answer : Store the compound at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Monitor stability via periodic HPLC analysis, particularly for moisture-sensitive functional groups like the ethanone moiety .
Q. What safety precautions are critical when handling intermediates with reactive groups?
- Answer : Use fume hoods for chloro- and methoxy-substituted intermediates. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Refer to GHS guidelines for handling hazardous byproducts (e.g., chlorinated derivatives) and implement spill containment protocols .
Advanced Research Questions
Q. What computational strategies are effective for predicting bioactivity and target binding?
- Answer : Use Molecular Operating Environment (MOE) for docking studies, leveraging Protein Data Bank (PDB) structures to model interactions with targets like serotonin receptors. Molecular dynamics simulations (e.g., AMBER) can assess binding stability, while DFT calculations predict electronic properties of the indole and pyrido moieties .
Q. How can conflicting data on synthetic yields be resolved?
- Answer : Systematic analysis of reaction parameters (e.g., catalyst loading, solvent polarity) is essential. For instance, highlights palladium catalyst efficiency in reductive cyclization, while suggests ethanol as a solvent for improving diastereoselectivity. Design a Design of Experiments (DoE) approach to isolate critical variables .
Q. What methods optimize regioselectivity in functionalizing the indole ring?
- Answer : Directed ortho-metalation (DoM) using directing groups (e.g., methoxy at C5) enables precise substitution. Alternatively, transition-metal catalysis (e.g., CuI-mediated coupling) can achieve C3 functionalization. Monitor regiochemical outcomes via LC-MS and 2D NMR (NOESY) .
Q. How do stereoelectronic effects influence the compound’s physicochemical properties?
- Answer : The electron-withdrawing chloro group at C8 and methoxy at C5 (indole) modulate logP values and hydrogen-bonding capacity. Computational tools like COSMO-RS predict solubility, while experimental validation via shake-flask method quantifies partition coefficients .
Methodological Guidelines
- Synthetic Optimization : Prioritize catalysts (e.g., Pd/C, CuI) and solvents (DMF, ethanol) from –16 for scalable yields.
- Analytical Validation : Combine X-ray crystallography () with spectroscopic data to resolve structural ambiguities.
- Computational Workflow : Integrate MOE docking, MD simulations, and DFT calculations ( ) for robust activity prediction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
